Disperse Red 60

説明

Historical Context of Disperse Dye Research and Development

The development of disperse dyes is intrinsically linked to the advent of synthetic fibers. In the early 20th century, the emergence of cellulose (B213188) acetate (B1210297), a hydrophobic fiber, presented a dyeing challenge as it could not be colored effectively with existing water-soluble dyes. aatcc.orgdenimstudent.com This led to the invention of disperse dyes in 1923-24, initially known as acetate dyes. aatcc.orgwikipedia.org These dyes were found to be effective for dyeing acetate fibers and their use expanded significantly with the introduction of other synthetic fibers like polyester (B1180765) in the 1950s. denimstudent.comtiankunchemical.com The term "disperse dyes" was officially adopted in 1953 to reflect their broader applicability. aatcc.org Early research focused on developing dyes with improved properties such as light and wash fastness to meet the demands of these new textiles. aatcc.org

Significance of Anthraquinone (B42736) Dyes in Industrial and Environmental Research

Anthraquinone dyes, including Disperse Red 60, constitute the second-largest class of dyes used in the textile industry. researchgate.netacs.org Their popularity stems from their structural stability and vibrant colors. researchgate.net Industrially, they are valued for their excellent colorfastness and resistance to fading, making them suitable for a wide range of applications, including textiles, plastics, and paper. ontosight.aiontosight.ai

However, the very stability that makes anthraquinone dyes desirable for industrial applications also poses a significant environmental challenge. acs.orgfrontiersin.org These dyes are often resistant to natural degradation processes, leading to their persistence in the environment and the coloration of industrial wastewater. frontiersin.orgfrontiersin.org Consequently, a substantial area of research is dedicated to understanding and mitigating the environmental impact of anthraquinone dyes, with a focus on developing effective methods for their removal from industrial effluents. acs.orgfrontiersin.org

Current Research Landscape and Emerging Trends for this compound

The global market for this compound was valued at approximately $32.6 million in 2023 and is projected to grow, indicating its continued industrial relevance. Current research on this compound is multifaceted, addressing both its application and its environmental footprint.

Emerging trends include the development of more sustainable and environmentally friendly dyeing processes. archivemarketresearch.compmarketresearch.com This includes research into bio-based alternatives to traditional synthetic dyes and the development of dyeing technologies that consume less water and energy. archivemarketresearch.compmarketresearch.com Additionally, there is a growing interest in the use of digital printing technologies, which influences the formulation and demand for dyes like this compound. archivemarketresearch.com The customization of dye shades to meet specific consumer and industry demands is another active area of research. archivemarketresearch.com

From an environmental perspective, significant research efforts are directed towards the degradation and removal of this compound from wastewater. Studies are exploring various methods, including:

Biodegradation: Utilizing microorganisms and their enzymes to break down the dye molecule. researchgate.netlifesciencesite.com

Photocatalytic Degradation: Using catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) in the presence of light to decompose the dye. mdpi.comresearchgate.net

Adsorption: Employing various adsorbent materials, such as activated carbon and novel nanocomposites, to remove the dye from water. researchgate.netbioline.org.brhrpub.org

Interdisciplinary Research Gaps and Future Directions

Despite the extensive research, several knowledge gaps remain, presenting opportunities for future interdisciplinary investigation. frontiersin.orgusda.gov A key area for future research is the development of a more holistic understanding of the entire lifecycle of this compound, from synthesis to disposal. This includes:

Greener Synthesis Routes: Exploring and optimizing synthetic pathways that are more environmentally benign, using less hazardous reagents and producing fewer waste products.

Integrated Treatment Systems: Investigating the combination of different remediation techniques (e.g., biological and physical-chemical methods) to achieve more efficient and complete removal of the dye from wastewater.

Toxicity of Degradation Byproducts: While much research focuses on the decolorization of the dye, there is a need for more in-depth studies on the potential toxicity of the intermediate and final degradation products.

Advanced Analytical Methods: Developing more sensitive and robust analytical techniques for the detection and quantification of this compound and its metabolites in complex environmental matrices. oup.com

Computational Modeling: Utilizing computational tools to predict the environmental fate and toxicity of this compound and its analogues, which can guide the design of safer and more sustainable dyes.

Addressing these research gaps will require collaboration between chemists, environmental scientists, engineers, and toxicologists to ensure the continued use of valuable dyes like this compound in a manner that is both industrially efficient and environmentally responsible.

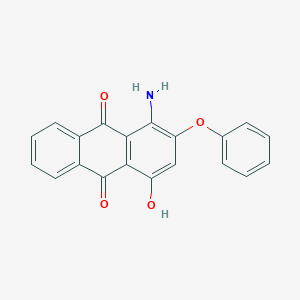

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFWEJMQVIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025210 | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17418-58-5, 12223-37-9, 70956-30-8 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Red 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Modifications of Disperse Red 60

Conventional Synthesis Pathways of Disperse Red 60

The traditional manufacturing process for this compound is a multi-step chemical synthesis that begins with 1-aminoanthraquinone (B167232). google.comgoogle.com This pathway involves bromination, hydrolysis, and condensation reactions to build the final dye molecule.

The synthesis commences with 1-aminoanthraquinone as the primary raw material. google.com In the first stage, this precursor undergoes a bromination reaction. This is typically carried out in a sulfuric acid medium where 1-aminoanthraquinone reacts with bromine to yield 1-amino-2,4-dibromo-anthraquinone. google.com This dibrominated compound is a crucial intermediate in the synthetic sequence. google.com

Following bromination, the resulting 1-amino-2,4-dibromo-anthraquinone is not typically isolated. google.com Instead, it undergoes a direct hydrolysis reaction in the presence of sulfuric acid upon heating. google.comgoogle.com This step selectively replaces one of the bromine atoms with a hydroxyl group, leading to the formation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553). google.comgoogle.com

The final step in the synthesis is a condensation reaction. The isolated 1-amino-2-bromo-4-hydroxyanthraquinone intermediate is reacted with phenol (B47542) in an alkaline medium or in the presence of an acid-binding agent like potassium carbonate. google.comworlddyevariety.comchemicalbook.com This reaction displaces the remaining bromine atom with a phenoxy group, yielding the final product, 1-amino-2-phenoxy-4-hydroxyanthraquinone (this compound). google.com

The isolation of the final product involves several key steps. After the condensation reaction reaches its endpoint, the mixture is cooled. google.com Water is then added, followed by an alkali solution, and the temperature is further reduced to approximately 50-52°C. google.com The precipitated solid dye is then collected through filtration, washed thoroughly to remove impurities, and finally dried to obtain the purified this compound. google.comgoogle.com An improved version of this process utilizes the wet filter cake of the intermediate directly, which simplifies the operation and reduces equipment investment. google.com

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being explored for the synthesis of anthraquinone (B42736) dyes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For anthraquinone derivatives, methods such as microwave-assisted synthesis under solvent-free conditions have been investigated. rasayanjournal.co.in This technique can drastically reduce reaction times from hours or days to just a few minutes, eliminates the need for potentially hazardous solvents, and simplifies the experimental setup. rasayanjournal.co.in While not specifically detailed for this compound in the provided context, such solvent-free, single-pot synthesis methods represent a promising green alternative to traditional, solvent-heavy processes. rasayanjournal.co.in The shift towards eco-friendly synthesis is also driven by the desire for more sustainable and benign alternatives to conventional synthetic dye production methods. researchgate.net

Structural Modifications and Analog Synthesis for Enhanced Properties

To improve the performance of this compound, chemists often synthesize analogs by modifying its core structure. These modifications are designed to enhance properties such as color brightness, sublimation fastness, and affinity for synthetic fibers like polyester (B1180765). aatcc.org

One common strategy for creating analogs of this compound involves introducing various substituent groups onto the phenoxy ring. This is achieved by using a substituted phenol instead of phenol during the condensation step with 1-amino-2-bromo-4-hydroxyanthraquinone. For instance, reacting the intermediate with o-cresol (B1677501) instead of phenol would introduce a methyl group onto the phenoxy moiety of the final dye molecule. researchgate.net Similarly, using 2-methyl-4-β-cyanoethylphenol allows for the introduction of more complex functional groups. researchgate.net These structural alterations create a library of related dyes with potentially superior properties.

The nature and position of substituents on the dye molecule can have a significant impact on its dyeing performance and fastness properties. pjsir.orgkoreascience.kr In disperse dyes, the introduction of different functional groups can alter the electronic properties of the molecule, which in turn affects its color and light absorption characteristics. pjsir.orgmdpi.com For example, the presence of certain substituents can cause a bathochromic shift (a shift to a longer wavelength of absorption), resulting in a different shade. aatcc.orgpjsir.org

Furthermore, substituents can influence the dye's affinity for the fiber and its fastness properties. The introduction of polar groups can increase the interaction between the dye and the fiber, potentially leading to improved wash fastness. koreascience.kr The size and nature of the substituent also affect the dye's solubility and diffusion into the polymer matrix of the fiber, which are critical factors in the dyeing process. mdpi.comresearchgate.net By strategically selecting substituents, it is possible to tailor the dye's properties to meet specific performance requirements for various applications. aatcc.orgmdpi.com

Characterization of Analogs using Spectroscopic Techniques (IR, ¹H NMR, 2-D NMR, Mass Spectrometry)

The structural confirmation of newly synthesized analogs of this compound is critically dependent on a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, allowing for unambiguous verification of the intended chemical modifications. The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and 2-D), and Mass Spectrometry (MS) is essential for a comprehensive characterization. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For analogs of this compound, IR spectra are analyzed for characteristic absorption bands. Key vibrations include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the anthraquinone core, and C-O-C stretching of the phenoxy ether linkage. Any modification to the parent structure will result in predictable changes in the IR spectrum, such as the appearance or disappearance of bands corresponding to newly introduced functional groups.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of a this compound analog would display distinct signals for aromatic protons on the anthraquinone and phenoxy rings, as well as protons from the amino and hydroxyl groups. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of these signals are used to confirm the connectivity of the molecular structure. For instance, the introduction of an alkyl chain would result in new signals in the upfield region of the spectrum, and their splitting patterns would reveal their proximity to other protons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analog and to gain information about its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum confirms the elemental composition and molecular formula of the new compound. nih.gov For example, the mass spectrum for this compound would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 331.32 g/mol . worlddyevariety.com Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying stable fragments resulting from the cleavage of specific bonds.

The following table summarizes the expected spectroscopic data for the characterization of a this compound analog.

| Spectroscopic Technique | Feature | Interpretation |

| IR Spectroscopy | ~3400-3300 cm⁻¹ (N-H stretch)~3200 cm⁻¹ (O-H stretch)~1670-1630 cm⁻¹ (C=O stretch)~1250 cm⁻¹ (C-O-C stretch) | Presence of amino groupPresence of hydroxyl groupConfirmation of anthraquinone carbonylsConfirmation of phenoxy ether linkage |

| ¹H NMR Spectroscopy | ~7.0-8.5 ppm (aromatic protons)Variable shifts for -NH₂ and -OH protons | Signals confirm the aromatic backbone.Presence and environment of amino and hydroxyl groups. |

| 2-D NMR (COSY) | Cross-peaks between aromatic signals | Confirms J-coupling between adjacent protons, aiding in the assignment of specific positions on the aromatic rings. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Confirms the overall molecular weight and formula of the synthesized analog. nih.gov |

Functionalization for Advanced Material Applications

The anthraquinone core of this compound serves as a robust chromophore that can be chemically modified, or functionalized, to create advanced materials with specific properties. By attaching the chromophore to polymer backbones, researchers can develop materials with applications in fields such as nonlinear optics (NLO), where the control of light is essential. The primary goal of this functionalization is to permanently lock the chromophore into a stable matrix, thereby enhancing the material's performance and longevity.

Chromophore Attachment to Polyimides for Nonlinear Optics

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal host materials for NLO chromophores. Covalently attaching a chromophore, such as one derived from this compound, to a polyimide backbone is a superior strategy compared to simply dissolving the dye in the polymer (a guest-host system). This chemical attachment prevents phase separation and chromophore sublimation at elevated temperatures, leading to a more stable and durable electro-optical device. acs.org

The synthesis typically involves modifying the chromophore to include a reactive group that can be incorporated into the polyimide structure during polymerization. The resulting side-chain polyimide has the chromophore dangling from the main polymer chain. After the polymer film is cast, an electric field is applied at a high temperature (poling) to align the chromophores, inducing the necessary non-centrosymmetric order for second-order NLO activity. The high glass-transition temperature of the polyimide matrix helps to lock in this alignment, ensuring the long-term stability of the material's optical properties.

Synthesis of Chromophore-Functionalized Diamines

A key strategy for incorporating chromophores into a polyimide backbone is to first synthesize a diamine monomer that already contains the chromophore unit. This functionalized diamine can then be directly used in a polycondensation reaction with a dianhydride to form the final side-chain polyimide. This approach allows for precise control over the chromophore content and structure within the polymer. researchgate.net

The synthesis of such a monomer often starts with an anthraquinone derivative that is chemically modified to include two amino groups. For example, a precursor like 1,4-diaminoanthraquinone (B121737) can be functionalized to create a more complex diamine monomer that carries the desired chromophoric properties. scirp.org This method avoids potentially problematic syntheses of chromophore-containing dianhydrides and facilitates the preparation of various NLO polyimides. acs.org

The table below lists examples of functionalized monomers used in the synthesis of advanced polymers.

| Monomer Type | Base Structure | Functionalization | Resulting Polymer |

| Chromophore-Diamine | 1,4-diaminoanthraquinone | Reaction with aliphatic diacids | Polyamides with chromophore in backbone scirp.org |

| Chromophore-Dianhydride | Dianhydride with NLO dye | Attachment of DANS chromophore | Polyimides with NLO side-chains acs.org |

Environmental Fate and Transport of Disperse Red 60

Occurrence and Distribution in Aquatic Environments

The release of Disperse Red 60 into the environment primarily occurs through effluents from textile manufacturing and dyeing facilities. unesp.br Its physical and chemical properties, particularly its insolubility in water, govern its distribution and partitioning in aquatic systems. nih.gov

Detection in Wastewater Effluents

Disperse dyes, including this compound, are frequently detected in textile industry wastewater. ijcce.ac.ir Inefficient dyeing processes can result in up to 30% of the applied dye remaining in the effluent. ijcce.ac.ir Due to their complex aromatic structure and low biodegradability, conventional wastewater treatment methods often fail to remove these dyes completely. unesp.brnih.gov Studies have shown that while treatments like coagulation can remove a significant percentage of disperse dyes from synthetic sewage, their presence in final effluents is still a concern. nih.gov For instance, the coagulation process using natural coagulants has demonstrated up to 86% removal efficiency for this compound under optimal laboratory conditions. nih.gov However, the complex nature of industrial wastewater means that residual amounts are likely discharged.

Presence in Surface Water Samples

Following discharge from wastewater treatment plants, this compound can be found in various compartments of the aquatic environment, including surface water, suspended solids, and sediments. unesp.br Its hydrophobic nature facilitates its adsorption onto particulate matter, which can then settle into the sediment or be transported over long distances in the water column.

Measured Concentrations in Rivers and Water Bodies

Despite its widespread use, few studies have quantified the concentration of this compound in natural water bodies. One notable study conducted on the Yamaska River in Quebec, Canada, provided concrete evidence of its presence in the environment. unesp.br Researchers detected this compound in water, sediment, and suspended solid samples. unesp.br

| Location | Compound | Concentration Range (μg/L) | Source |

|---|---|---|---|

| Yamaska River, Canada | This compound | 3 - 17 | unesp.br |

| Yamaska River, Canada | Disperse Blue 26 | 3 - 17 | unesp.br |

| Yamaska River, Canada | Disperse Blue 79 | 3 - 17 | unesp.br |

| Ribeirão dos Cristais and Piracicaba rivers, Brazil | Disperse Red 1 | 0.002 - 3.5 | unesp.br |

Persistence and Environmental Stability

The environmental persistence of this compound is a significant concern, stemming from its inherent chemical stability and resistance to degradation. unesp.brnih.gov

Recalcitrance in Aqueous Media

This compound belongs to the anthraquinone (B42736) class of dyes, which are known for their complex aromatic structures and high stability. frontiersin.orgnih.govresearchgate.net This structural complexity makes them recalcitrant, meaning they are resistant to biodegradation and chemical degradation under typical environmental conditions. frontiersin.orgscispace.com The low water solubility of this compound further contributes to its persistence, as it limits the bioavailability of the dye to microorganisms that could potentially break it down. frontiersin.orgnih.gov Consequently, the dye can persist in aquatic systems for extended periods, potentially accumulating in sediments. researchgate.net

Photodegradation Susceptibility and Stabilization Mechanisms

While resistant to biodegradation, this compound is susceptible to photodegradation, particularly through advanced oxidation processes (AOPs). researchgate.net Research has demonstrated that photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation can effectively break down the dye. researchgate.net One study achieved a maximum degradation of 97% for a similar disperse dye under optimal conditions using ZnO and hydrogen peroxide. researchgate.net The mechanism involves the generation of highly reactive hydroxyl radicals that attack the chromophore of the dye, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO₂ and H₂O. mdpi.com

However, the stability of this compound dispersions can be influenced by other chemicals present in the water. For instance, the presence of dye-polyether derivatives can affect the dispersion behavior and stability. researchgate.net The adsorption of these derivatives onto the dye particles is influenced by their hydrophobicity and molecular weight, which in turn affects the stability of the dye dispersion in aqueous media. researchgate.net This interaction can either enhance or inhibit the dye's availability for photodegradation. nih.gov

Adsorption and Desorption Processes in Environmental Matrices

Influence of Environmental Parameters on Adsorption (pH, Temperature, Concentration)

The efficiency of this compound adsorption onto surfaces is not constant; it is a dynamic process heavily dependent on the surrounding environmental conditions. Key parameters such as pH, temperature, and the initial concentration of the dye in a solution can significantly alter the extent and rate of adsorption.

pH: The pH of an aqueous solution is a critical factor governing the surface charge of both the adsorbent material and the this compound molecule. Research has shown that the adsorption of this compound onto novel quaternary nanocomposites, specifically chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3 (CF) and chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3 (CA), is highly pH-dependent. The maximum adsorption capacity of 100 mg/g was achieved at a pH of 2 for the CF nanocomposite and a pH of 4 for the CA nanocomposite. researchgate.net This indicates that acidic conditions are generally more favorable for the adsorption of this dye onto these specific materials. The increased adsorption at lower pH values can be attributed to the protonation of functional groups on the adsorbent surface, leading to stronger electrostatic interactions with the dye molecule.

Temperature: Temperature influences the kinetic energy of the dye molecules and can affect the structure of the adsorbent material. For this compound, studies on its adsorption onto chitosan-based nanocomposites have revealed that the process is exothermic in nature. researchgate.net This means that an increase in temperature will likely lead to a decrease in the adsorption capacity. This inverse relationship is a hallmark of physisorption, where the bonds between the dye and the adsorbent are relatively weak and can be overcome by increased thermal energy.

Concentration: The initial concentration of this compound in a solution is a primary driving force for the adsorption process. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent also increases, until the active sites on the adsorbent surface become saturated. The equilibrium between the adsorbed dye and the dye remaining in the solution is often described by adsorption isotherm models, such as the Langmuir and Freundlich isotherms. For the adsorption of this compound on CF and CA nanocomposites, the Langmuir adsorption isotherm model was found to be the best fit, suggesting a monolayer adsorption process where the dye molecules form a single layer on the adsorbent surface. researchgate.net

Interactive Data Table: Influence of Environmental Parameters on this compound Adsorption

| Parameter | Condition | Adsorbent | Adsorption Capacity (mg/g) | Optimal Condition |

| pH | 2 | CF Nanocomposite | 100 | Yes |

| 4 | CA Nanocomposite | 100 | Yes | |

| Temperature | Not Specified | CF & CA Nanocomposites | Exothermic Process | Lower temperatures favor adsorption |

| Concentration | Not Specified | CF & CA Nanocomposites | Follows Langmuir Isotherm | Monolayer adsorption |

Molecular Simulation Studies of Adsorption Mechanisms (e.g., Monte Carlo)

To gain a deeper understanding of the interactions between this compound and adsorbent surfaces at the atomic level, researchers have employed molecular simulation techniques, such as Monte Carlo (MC) simulations. researchgate.net These computational methods provide valuable insights into the adsorption mechanisms that are often difficult to observe through experimental means alone.

In the case of this compound adsorption onto CF and CA nanocomposite surfaces, Monte Carlo simulation studies have been particularly illuminating. The simulations revealed that the this compound molecule tends to adsorb onto the surfaces in a parallel orientation. researchgate.net This parallel arrangement suggests that multiple points of contact are established between the dye molecule and the atoms of the adsorbent, leading to strong interactions.

Furthermore, the molecular structure analysis derived from these simulations indicated that the primary forces driving the adsorption process are Van der Waals dispersion forces. researchgate.net These are weak, short-range electrostatic attractions between uncharged molecules. The prevalence of these forces confirms that the adsorption of this compound onto these nanocomposites is a physical process, which is consistent with the experimental findings of an exothermic reaction. researchgate.net The simulations, therefore, provide a theoretical basis for the experimental observations, showing how the dye molecules are trapped on the surface of the adsorbents. researchgate.net

Ecotoxicological Impact of Disperse Red 60

Aquatic Toxicity Assessments

Studies have been conducted to evaluate the toxic effects of Disperse Red 60 on aquatic life, with a particular focus on the early life stages, which are often most vulnerable to chemical stressors. nih.gov Research demonstrates that even at environmentally realistic concentrations, this compound can induce significant biochemical changes in aquatic organisms. nih.govunesp.br These assessments utilize sensitive biochemical biomarkers to detect sublethal effects before they manifest as overt harm to the organism's health. unesp.br

The zebrafish (Danio rerio) is a common model organism for ecotoxicological studies due to its rapid development and transparent embryos, which allow for detailed observation of organ systems. researchgate.net Studies on zebrafish early life stages have revealed that exposure to this compound induces notable biochemical alterations. nih.govunesp.br A 96-hour exposure to the dye was shown to impact markers related to oxidative stress, neurotoxicity, and energy metabolism. nih.govunesp.br Beyond biochemical changes, exposure has also been linked to physical developmental issues, such as ocular modifications and skeletal deformities. researchgate.netresearchgate.net These findings highlight the potential for the dye to cause a range of adverse effects during the critical window of embryonic development. researchgate.net

Exposure to this compound triggers a cascade of biochemical responses in zebrafish embryos, indicating that the organism is under physiological stress. nih.govunesp.br These alterations serve as early warning signs of toxicity. nih.gov

Oxidative stress is a key mechanism of toxicity for this compound. nih.gov This is evidenced by changes in specific biomarkers.

Total Glutathione (B108866) (TG): This molecule is a crucial part of the cellular antioxidant defense system. Studies on zebrafish embryos showed that at lower concentrations of this compound (0.01 and 0.1 mg/L), TG levels increased, indicating a detoxification response. However, at higher concentrations, TG levels decreased, suggesting that the antioxidant defenses were overwhelmed.

Lipid Peroxidation (LPO): Increased LPO is an indicator of cellular damage caused by oxidative stress. Measurements in zebrafish embryos exposed to this compound confirmed the occurrence of lipid peroxidation, highlighting the dye's potential to damage cellular structures. unesp.br

Table 1: Biochemical Alterations in Zebrafish Embryos Exposed to this compound

| Biomarker | Observed Effect | Reference |

|---|---|---|

| Total Glutathione (TG) | Increased levels at lower concentrations (0.01 and 0.1 mg/L), but decreased levels at higher concentrations. | |

| Lipid Peroxidation (LPO) | Increased levels indicated cellular damage from oxidative stress. | nih.gov |

| Acetylcholinesterase (AChE) | Enzyme activity was negatively affected, indicating neurotoxic potential. | nih.govunesp.br |

| Cellular Energy Allocation | Energy production increased to fuel detoxification, impacting other physiological functions like growth. | nih.govunesp.brresearchgate.net |

This compound has demonstrated neurotoxic potential. unesp.br This was determined by assessing the activity of acetylcholinesterase (AChE), an essential enzyme for nerve function that breaks down the neurotransmitter acetylcholine. unesp.br Exposure to the dye was found to inhibit or otherwise alter AChE activity in zebrafish embryos, which is a recognized indicator of chemical-induced neurotoxicity. nih.govunesp.br

Exposure to toxins can disrupt an organism's energy balance. unesp.br In the case of this compound, studies on zebrafish embryos measured parameters related to the energy budget, such as available and consumed energy. nih.govunesp.br The results showed that exposed embryos increased their energy production. researchgate.net This is interpreted as the organism diverting energy reserves to fuel detoxification processes to counteract the chemical stress. researchgate.net This reallocation of energy comes at a cost, potentially impairing other critical physiological functions like growth and behavior. researchgate.net

Acute toxicity tests are used to determine the effects of a substance after short-term exposure, while chronic tests assess the impacts over a longer period. Due to its low water solubility, this compound is generally considered to have a low acute ecological impact. canada.ca However, available data provide specific toxicity endpoints for several aquatic species. chemicalbook.com A 2-year chronic study on mammals identified a Lowest Observed Adverse Effect Level (LOAEL), with effects noted in the kidneys, liver, spleen, and bone marrow. canada.ca Information on specific chronic toxicity endpoints in aquatic organisms is less detailed in available literature.

Table 2: Acute Ecotoxicity of this compound

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ (Lethal Concentration, 50%) | 96 h | ca. 485 | chemicalbook.com |

| Daphnia magna (Water Flea) | EC₅₀ (Effective Concentration, 50%) | 48 h | > 100 | chemicalbook.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| This compound |

Mechanisms of Toxicity

Potential for Arylamine Release upon Degradation

A significant concern associated with some synthetic dyes, particularly azo dyes, is their potential to break down and release arylamines. Arylamines are a class of chemical compounds, some of which are known or suspected carcinogens. nih.gov While this compound is an anthraquinone (B42736) dye, not an azo dye, the broader issue of dye degradation products is relevant in the context of textile effluent. wikipedia.orgnih.gov

Although this compound itself is an amine, the primary concern with many textile dyes is the reductive cleavage of azo bonds, which is not a degradation pathway for anthraquinone dyes. noaa.govchemicalbook.comresearchgate.net However, it is important to consider all potential degradation products. Research has shown that arylamines can be formed from the degradation of other dyes present in textile waste and have been detected in clothing. nih.gov While specific studies on the release of carcinogenic arylamines directly from the degradation of this compound are not prevalent in the provided search results, the general reactivity of amines suggests that their degradation pathways and products warrant consideration. chemicalbook.comnoaa.gov

Ecological Risk Assessment Methodologies

Ecological risk assessment for chemicals like this compound involves a systematic process to evaluate the potential adverse effects on ecosystems from exposure to one or more stressors. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Methodologies for assessing the ecological risk of dyes often involve a combination of experimental and modeling approaches.

Toxicity Testing: Standardized ecotoxicity tests on representative aquatic organisms from different trophic levels (e.g., algae, invertebrates like Daphnia, and fish) are fundamental. researchgate.netnih.gov These tests determine key toxicity endpoints such as LC50 and EC50 values. Studies on this compound have utilized organisms like zebrafish embryos to assess sublethal effects and biochemical responses at environmentally realistic concentrations. unesp.brnih.gov

Predicted No-Effect Concentration (PNEC): The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is often derived from the most sensitive toxicity data by applying an assessment factor. researchgate.netnih.gov For example, a long-term PNEC for another dye, Disperse Red 1, was proposed based on the most sensitive chronic endpoint for Daphnia similis. researchgate.netnih.gov

Exposure Assessment: This involves estimating the concentration of the substance in the environment. canada.ca For dyes, this can be challenging due to intermittent releases from industrial facilities. researchgate.net Environmental concentrations can be estimated using models like the Industrial Generic Exposure Tool - Aquatic (IGETA) or measured directly in water bodies receiving textile effluents. researchgate.netcanada.ca

Risk Characterization: The risk is characterized by comparing the measured or predicted environmental concentration (MEC or PEC) with the PNEC. The ratio of PEC to PNEC is the risk quotient (RQ). An RQ greater than 1 suggests a potential risk to the environment. researchgate.net

Read-Across and Analogue Approaches: In the absence of data for a specific chemical, information from structurally similar compounds (analogues) can be used in a "read-across" approach to predict its properties and effects. canada.ca For instance, toxicity data for this compound has been used as an analogue for assessing other anthraquinone dyes. canada.ca

Biomarkers: The use of biochemical biomarkers in organisms like zebrafish provides early warning signals of toxicity. unesp.brnih.gov Parameters such as total glutathione, glutathione S-transferase, catalase, and acetylcholinesterase activity can indicate oxidative stress, detoxification efforts, and neurotoxicity. unesp.brnih.gov

The comprehensive assessment of this compound's ecological risk requires integrating data from these various methodologies to understand its potential impact and to inform regulatory measures for its safe management and disposal. nih.gov

Advanced Remediation Technologies for Disperse Red 60 in Wastewater

Adsorption-Based Removal Strategies

Adsorption is a widely used technique for dye removal due to its efficiency, simplicity, and economic feasibility. physchemres.org This process involves the binding of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). procedia-esem.eu The lower solubility of disperse dyes like Disperse Red 60 makes them particularly suitable for removal through adsorption-based methods. nih.gov

Natural coagulants derived from plant-based materials are gaining attention as cost-effective and environmentally friendly alternatives to synthetic coagulants. researchgate.net The mucilage extracted from the root of Alcea rosea has been investigated as a natural biocoagulant for the removal of this compound from synthetic wastewater. nih.govd-nb.info Studies have shown that under optimal conditions, Alcea rosea root extract can achieve significant removal efficiency. The coagulation process with this natural material effectively removes the dye, which is attributed to its low solubility and high affinity for suspended particles. nih.gov

Research has identified the optimal parameters for maximizing dye removal. A study achieved an 86% removal efficiency for this compound. nih.gov The optimal conditions for this process were determined to be a pH of 11, a coagulant concentration of 200 mg/L, and an initial dye concentration of 40 mg/L. nih.gov The process also benefited from specific mixing speeds and times, followed by a 60-minute settling period at a temperature of 60°C. nih.gov

Table 1: Optimal Conditions for this compound Removal using Alcea rosea Root Extract

| Parameter | Optimal Value | Removal Efficiency (%) | Reference |

|---|---|---|---|

| pH | 11 | 86 | nih.gov |

| Coagulant Concentration | 200 mg/L | 86 | nih.gov |

| Initial Dye Concentration | 40 mg/L | 86 | nih.gov |

Nanocomposite materials, with their high surface area and reactivity, offer an innovative and effective approach for the removal of dyes from aqueous solutions. These materials can be engineered to have a high affinity for specific pollutants like this compound. nih.gov

Organo-metal oxide nanocomposites have demonstrated significant potential for the elimination of this compound. researchgate.net These materials combine the properties of organic polymers and metal oxides to create highly effective adsorbents. researchgate.netresearchgate.net One such example involves a novel quaternary organo-metal oxide nanocomposite prepared by impregnating a chitosan (B1678972) derivative (chitosan-4-chloroacetophenone) with metal oxides like CeO₂–CuO–Fe₂O₃ (CF) and CeO₂–CuO–Al₂O₃ (CA). researchgate.net

These nanocomposites have been shown to be efficient adsorbents for this compound, with a maximum adsorption capacity of 100 mg/g observed for both CF and CA composites under optimal pH conditions. researchgate.net The adsorption process is primarily physical, driven by Van der Waals forces, which trap the dye molecules on the adsorbent's surface. researchgate.net

Chitosan, a natural and biodegradable polymer, is an excellent base material for developing adsorbents due to its cost-effectiveness and high potential for chemical modification. asau.ru Chitosan-based nanocomposites have been extensively studied for dye removal applications. nih.govasau.ru

For the removal of this compound, chitosan has been modified and combined with other materials to enhance its adsorption capacity. researchgate.netresearchgate.net For instance, chitosan modified by a Schiff base to form a chitosan-4-chloroacetophenone derivative, and then integrated with metal oxides, creates a powerful adsorbent. researchgate.net These modifications result in nanocomposites with a high affinity for this compound, achieving removal efficiencies up to 97.6% under optimized conditions. The effectiveness of these chitosan-based adsorbents is often pH-dependent. Another study looked into immobilizing fungal biomass (Lentinus concinnus) with carboxymethyl cellulose (B213188) (CMC), achieving a maximum adsorption capacity of 92.6 mg/g for this compound. researchgate.net

Table 2: Performance of Nanocomposite Adsorbents for this compound Removal

| Adsorbent Type | Specific Adsorbent | Maximum Adsorption Capacity (qₘ) | Removal Efficiency (%) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Organo-metal Oxide | Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF) | 100 mg/g | 97.6 | 2 | researchgate.net |

| Organo-metal Oxide | Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA) | 100 mg/g | - | 4 | researchgate.net |

The efficiency of the adsorption process is heavily influenced by several operational parameters, including the pH of the solution, temperature, adsorbent dosage, and contact time. researchgate.netnih.gov Optimizing these factors is critical to maximizing dye removal. physchemres.orgnih.gov

pH: The pH of the wastewater is a crucial factor as it affects the surface charge of the adsorbent and the ionization of the dye molecule. nih.govijcce.ac.ir For this compound, studies have shown varied optimal pH values depending on the adsorbent used. For instance, with Alcea rosea coagulant, the maximum removal was achieved at a highly alkaline pH of 11. nih.gov In contrast, for nanocomposite adsorbents like CF, the optimal pH was found to be a highly acidic pH of 2. researchgate.net

Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetics of the adsorption. nih.govijcce.ac.ir The adsorption of this compound onto certain nanocomposites has been identified as an exothermic process, while on PTT polymer it was found to be endothermic. researchgate.netijcce.ac.ir

Adsorbent Dosage: The amount of adsorbent used is a key parameter that determines the number of available active sites for dye binding. procedia-esem.eunih.gov An increase in adsorbent dosage generally leads to higher removal efficiency up to a certain point, beyond which the effect may plateau. procedia-esem.eu

Contact Time: Sufficient contact time is necessary to ensure that the adsorption process reaches equilibrium. procedia-esem.eu For the removal of this compound using PTT polymer, the optimized contact time was found to be 120 minutes. ijcce.ac.ir Adsorption kinetics studies, such as pseudo-first-order and pseudo-second-order models, are often used to describe the rate of dye uptake. researchgate.netijcce.ac.ir

Nanocomposite Adsorbents

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to mineralize complex organic pollutants into simpler, less harmful substances. kuleuven.bemdpi.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents. kuleuven.beijcce.ac.ir AOPs can be an effective technology for the degradation of persistent dyes like this compound. researchgate.net

One study employed a ZnO/UV/H₂O₂ based AOP for the degradation of this compound in an aqueous medium. researchgate.net The research focused on optimizing process variables to maximize dye degradation. The results were highly promising, achieving a 97% degradation of the dye under optimal conditions. These conditions were identified as a 60-minute irradiation time, a pH of 9.0, a ZnO concentration of 0.6 g/L, and an H₂O₂ dose of 0.9 mL/L. researchgate.net This study demonstrates that AOPs can not only decolorize the wastewater but also significantly reduce its chemical oxygen demand (COD) and biochemical oxygen demand (BOD), indicating substantial mineralization of the dye. researchgate.net

Table 3: Optimized Conditions for this compound Degradation by ZnO/UV/H₂O₂ AOP

| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Irradiation Time | 60 min | 97 | researchgate.net |

| pH | 9.0 | 97 | researchgate.net |

| ZnO Concentration | 0.6 g/L | 97 | researchgate.net |

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a source of light to generate hydroxyl radicals. This technology has shown significant promise for the degradation of this compound.

The combination of zinc oxide (ZnO) as a photocatalyst, ultraviolet (UV) radiation, and hydrogen peroxide (H₂O₂) creates a potent system for the degradation of this compound. In one study, this system achieved a maximum degradation of 97% under optimized conditions. researchgate.net The key parameters influencing the efficiency of this process include the concentration of the catalyst, reaction time, pH, initial dye concentration, and the dose of H₂O₂. researchgate.net Optimal conditions were identified as a 60-minute irradiation time, 0.6 g/L of ZnO, 0.9 mL/L of H₂O₂, and a pH of 9.0. researchgate.net The treatment also led to a significant reduction in Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) by 79% and 60%, respectively, along with an 85.6% increase in dissolved oxygen. researchgate.net

Table 1: ZnO/UV/H₂O₂ System Efficiency for this compound Degradation

| Parameter | Optimal Value | Degradation Efficiency | Reference |

|---|---|---|---|

| Irradiation Time | 60 min | 97% | researchgate.net |

| ZnO Concentration | 0.6 g/L | 97% | researchgate.net |

| H₂O₂ Dose | 0.9 mL/L | 97% | researchgate.net |

Titanium dioxide (TiO₂) is another widely used photocatalyst known for its high efficiency, chemical stability, and low cost. thaiscience.inforsc.org TiO₂-based photocatalysis has been effectively used for the degradation of various dyes, including those similar in structure to this compound. nih.govijarsct.co.in The efficiency of TiO₂ photocatalysis is influenced by factors such as catalyst concentration, pH, and the intensity of the light source. thaiscience.inforsc.org For instance, in the treatment of a mixture of disperse dyes including this compound, a TiO₂ concentration of 3 g/L at a pH of 7 resulted in 98.50% dye removal and 91.50% COD removal. iwaponline.com Furthermore, a study on carbon and nitrogen co-doped TiO₂ (C,N-TiO₂) showed a 34.77% removal rate of this compound based on total organic carbon (TOC) analysis under visible light irradiation. researchgate.net

Table 2: TiO₂-based Photocatalysis Efficiency for Disperse Dyes

| Catalyst | Dye Mixture | Optimal Conditions | Removal Efficiency | Reference |

|---|---|---|---|---|

| TiO₂ | Reactive and Disperse Dyes | 3 g/L TiO₂, pH 7 | 98.50% (Dye), 91.50% (COD) | iwaponline.com |

Ozonation and Ozonation-UV Hybrid Processes

Ozonation (O₃) and its combination with UV light (O₃/UV) are effective AOPs for the decolorization and degradation of dyes. sciencepublishinggroup.commdpi.com Ozone can react with organic compounds directly or indirectly through the formation of hydroxyl radicals. mdpi.com The O₃/UV process enhances the degradation efficiency by increasing the production of these highly reactive radicals. mdpi.commdpi.com A study on the removal of a similar dye, Azo Red-60, using an O₃/UV hybrid process reported 100% removal efficiency at an initial dye concentration of 100 mg/L, a reaction time of 60 minutes, and a pH of 7.5. researchgate.net The process is noted for its high speed and performance in treating wastewater containing azo dyes. researchgate.net

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. ajol.info The photo-Fenton process enhances this reaction with the use of UV light. ajol.info These methods are effective in degrading a wide range of organic pollutants, including disperse dyes. researchgate.nete-ijep.co.in The efficiency of the Fenton and photo-Fenton processes is highly dependent on pH, with optimal performance typically observed in acidic conditions (around pH 3). ajol.info For the degradation of a reactive azo dye, the photo-Fenton process demonstrated higher removal efficiency than the Fenton process, even at low iron concentrations. ajol.info For instance, with an Fe²⁺ concentration of 2 mg/L, the photo-Fenton process achieved 94.6% decolorization in 60 minutes, compared to 82.1% for the Fenton process. ajol.info

Electrochemical Oxidation

Electrochemical oxidation is another advanced oxidation technique used for the treatment of dye-containing wastewater. nih.gov This method can involve direct oxidation at the anode or indirect oxidation through the generation of oxidizing species like hypochlorite. iwaponline.comtuiasi.ro In a study on the degradation of Disperse Red 3B, a similar disperse dye, electrochemical oxidation achieved a COD removal of over 60% at a voltage of 20 V. iwaponline.com However, the decolorization efficiency for Disperse Red 3B was only about 50% under these conditions, indicating that the effectiveness can vary depending on the specific dye structure. iwaponline.com

Degradation Efficiency and Byproduct Analysis

In the ZnO/UV/H₂O₂ treatment of this compound, analysis of the treated solution confirmed the complete degradation of the dye. researchgate.net Furthermore, toxicity tests, including hemolytic and Ames tests, revealed a significant reduction in cytotoxicity and mutagenicity after treatment. researchgate.net

For ozonation processes, the degradation of azo dyes often leads to the formation of smaller aliphatic compounds, carbon dioxide, and water, without the production of sludge as a byproduct. researchgate.net However, a rapid decrease in pH during ozonation can indicate the production of acidic byproducts. capes.gov.br

Analysis of byproducts from the degradation of other disperse dyes, such as Disperse Red 3B, has shown the deterioration of the azo bond and demethylation as key degradation steps. dntb.gov.ua

Table 3: Summary of Advanced Remediation Technologies for Disperse Dyes

| Technology | Target Dye | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| ZnO/UV/H₂O₂ | This compound | Complete degradation, significant reduction in COD, BOD, and toxicity. | 97% | researchgate.net |

| TiO₂-based Photocatalysis | Disperse Dyes (mixture) | High dye and COD removal. | 98.50% | iwaponline.com |

| Ozonation/UV | Azo Red-60 | Complete removal at optimal conditions. | 100% | researchgate.net |

| Photo-Fenton | Reactive Azo Dye | Higher efficiency than Fenton process. | 94.6% | ajol.info |

Biodegradation and Biotransformation Pathways

Biological treatment methods offer an eco-friendly and cost-effective alternative to chemical and physical processes for treating dye wastewater. scielo.org.mx These methods utilize the metabolic capabilities of microorganisms, such as fungi and bacteria, to break down and transform complex dye molecules like this compound.

Bacterial degradation of azo dyes, a major class of synthetic colorants, is initiated by the reductive cleavage of the azo bond (-N=N-). frontiersin.org This crucial first step is catalyzed by enzymes known as azoreductases, which are produced by various bacteria. frontiersin.orgijcmas.com Azoreductases are typically flavoproteins that transfer electrons from electron donors like NADH to the azo bonds, breaking them and forming colorless aromatic amines. frontiersin.org This process is often more efficient under anaerobic (oxygen-deficient) conditions, as oxygen can compete with the azo dye as an electron acceptor. ijcmas.com The resulting aromatic amines can then be further mineralized into simpler compounds like carbon dioxide and water, often under subsequent aerobic conditions. ijcmas.commdpi.com While this compound is an anthraquinone (B42736) dye, not an azo dye, many microbial systems used for dye degradation possess a range of reductive and oxidative enzymes capable of breaking down various dye structures. frontiersin.orgmdpi.com

White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. rroij.com Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). mdpi.comrroij.com These enzymes are part of the fungi's natural system for degrading lignin in wood, and they can also oxidize the complex aromatic structures of dyes. researchgate.net

Several studies have demonstrated the potential of fungi for treating this compound. The white-rot fungus Coriolus versicolor was found to decolorize a disperse red dye with an efficiency of 61% over seven days. pu.edu.pk The fungus Lentinus concinnus has also been used for the removal of this compound through biosorption. researchgate.net In another study, a consortium featuring the fungus Aspergillus sp. XJ-2 successfully decolorized Disperse Red 3B, with lignin peroxidase and manganese peroxidase activities being key contributors to the degradation process. rsc.org

Understanding the degradation pathway and identifying the resulting biotransformation products is essential to confirm the complete detoxification of the wastewater. Analysis of the treated effluent provides insight into the mechanisms of degradation.

In a study on the degradation of Disperse Red 3B by a fungal-algal consortium, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify the intermediate products. rsc.org The analysis revealed that the complex anthraquinone structure of the dye was broken down into several smaller, less toxic molecules. rsc.org The proposed degradation pathway suggests that the dye molecule is first cleaved to form compounds such as diisobutyl phthalate (B1215562) and guaiacol. rsc.org These intermediates are then further broken down into simpler substances like o-xylene, acetone (B3395972), and 4-hydroxy-2-butanone (B42824) before eventual mineralization. rsc.org

Table 2: Identified Biotransformation Products of Disperse Red 3B Degradation

| Initial Compound | Identified Intermediates | Final Products (Proposed) | Analytical Method | Source |

| Disperse Red 3B | Diisobutyl phthalate, Guaiacol, o-Xylene, Acetone, 4-hydroxy-2-butanone, Ammonia (NH₃) | CO₂, H₂O | GC-MS | rsc.org |

Membrane Separation Technologies

Membrane separation technologies, such as ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), represent effective physical methods for removing dyes from wastewater. rsc.orgdeswater.com These processes work by using a semi-permeable membrane to separate the dye molecules from the water.

Ultrafiltration membranes have shown high efficiency in separating insoluble or high molecular weight dyes like disperse dyes. upc.edu A study using polyvinylidene fluoride (B91410) (PVDF) ultrafiltration membranes to treat synthetic textile effluents containing disperse dyes reported up to 96% dye removal and a 90% decrease in COD. upc.edu Nanofiltration is another highly effective technique, with studies showing it can remove over 99% of various dyes, including disperse red, and in some cases, achieve nearly 100% COD removal. bioline.org.brscispace.com While highly effective, a primary challenge for high-pressure membrane processes like NF and RO is membrane fouling, where accumulated particles on the membrane surface reduce the permeate flux and increase operational costs. upc.edursc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dye Removal

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological or chemical activities. In the context of wastewater treatment, QSAR models are developed to predict the removability of pollutants, such as dyes, based on their molecular properties. frontiersin.orgdoaj.org This approach can forecast the effectiveness of a given treatment process for a specific dye, saving significant time and resources that would otherwise be spent on experimental trial and error. frontiersin.org

For the removal of textile dyes, QSAR models correlate the dye removal efficiency with various molecular descriptors calculated from the dye's structure. These descriptors can include geometric, physicochemical, electronic, and quantum chemical parameters. frontiersin.orgfrontiersin.org By establishing a statistically significant model, it becomes possible to predict the removal efficiency of new or untested dyes and to gain insight into the underlying mechanisms of the remediation technology. doaj.org

Detailed Research Findings

A notable study by Zhang et al. (2023) developed a QSAR model for the removal of various dyes, including the anthraquinone dye this compound, using aluminum chloride (AlCl₃) as a coagulant under alkaline conditions. frontiersin.org The research established a robust model for predicting the color removal rate (R) based on a set of calculated molecular descriptors. frontiersin.org

The study utilized a multiple linear regression (MLR) method to build the model, which was validated through internal and external validation, statistical tests, and Y-randomization to ensure its stability, accuracy, and predictive power. frontiersin.orgrsc.org The optimal QSAR model was developed for dye removal under alkaline conditions (pH 10), where the aluminum hydroxide (B78521) colloid formed is positively charged, facilitating effective electrostatic interaction with anionic dyes. frontiersin.org

The final QSAR equation established in the study is:

Rₚᵣₑ = -0.503 + 0.001 * SAA + 0.700 * q(C⁻)ₓ - 0.003 * ESPₘₐₓ - 3.932E-5 * E₈₃ₗᵧₚ frontiersin.org

Where:

Rₚᵣₑ is the predicted color removal rate.

SAA is the approximate surface area of the dye molecule.

q(C⁻)ₓ is the charge of the most negative carbon atom.

ESPₘₐₓ is the maximum electrostatic potential on the molecular surface.

E₈₃ₗᵧₚ is the total energy of the molecule calculated by the B3LYP density functional theory method. frontiersin.org

This model indicates that the removal efficiency is positively correlated with the surface area and the negative charge on carbon atoms, and negatively correlated with the maximum electrostatic potential and the total energy of the molecule. frontiersin.org

This compound was used as part of the external validation set to test the predictive capability of the developed QSAR model. The comparison between the experimental removal rate (Rₑₓₚ) and the model-predicted removal rate (Rₚᵣₑ) for this compound is detailed in the table below.

Table 1: Comparison of Experimental and Predicted Removal Efficiency for this compound

| Compound | Experimental Rate (Rₑₓₚ) | Predicted Rate (Rₚᵣₑ) | Difference |

|---|---|---|---|

| This compound | 0.4717 | 0.2407 | -0.2310 |

Data sourced from Zhang et al. (2023). frontiersin.orgrsc.org

The key molecular descriptors identified in the QSAR model provide insight into the coagulation mechanism. The significance of each descriptor is outlined in the following table. While the precise values for this compound were part of the study's supplementary data and are not publicly available, their roles are explained.

Table 2: Key Molecular Descriptors in the QSAR Model for Dye Removal

| Molecular Descriptor | Symbol | Role in the Model | Significance in Dye Removal |

|---|---|---|---|

| Approximate Surface Area | SAA | Positive Coefficient | A larger molecular surface area increases the probability of contact and interaction with the coagulant. frontiersin.org |

| Charge of the Most Negative Carbon Atom | q(C⁻)ₓ | Positive Coefficient | A higher negative charge on a carbon atom enhances electrostatic attraction with the positively charged aluminum hydroxide colloid. frontiersin.org |

| Maximum Electrostatic Potential | ESPₘₐₓ | Negative Coefficient | ESP reflects the sites for electrostatic interactions. A lower maximum potential can be favorable for certain interaction mechanisms in the coagulation process. frontiersin.org |

The study concluded that the primary mechanisms for dye removal by AlCl₃ coagulation under alkaline conditions are electrostatic forces and hydrogen bonding, with molecular size and charge distribution being the critical internal factors of the dye molecule that influence its removal. frontiersin.org

Analytical Methodologies for Disperse Red 60

Spectrophotometric Techniques

Spectrophotometry provides rapid and accessible methods for quantifying Disperse Red 60 and evaluating the physical state of its dispersions.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for determining the concentration of this compound in solutions. researchgate.netuobaghdad.edu.iq The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. hkust-gz.edu.cn To quantify the dye, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The intensity of the absorption band, which is due to π → π* electronic transitions within the dye's chromophore, is used for this purpose. researchgate.net

A key parameter in this analysis is the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly, providing the highest sensitivity for measurement. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the standard curve. researchgate.net

Table 1: Parameters for UV-Vis Spectrophotometric Analysis of Disperse Dyes

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | The specific wavelength at which the dye exhibits the highest light absorbance. | Ensures maximum sensitivity and accuracy for concentration measurements. For similar red dyes, this is often in the 390 to 550 nm range. researchgate.net |

| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a given wavelength. | A constant used in the Beer-Lambert equation (A = εbc) to calculate concentration. |

| Calibration Curve | A graph plotting absorbance versus the concentration of standard solutions. | Used to determine the concentration of an unknown sample based on its measured absorbance. researchgate.net |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Defines the lower boundary of the analytical method's capability. For a similar dye, Disperse Red 1, the LOD in purified water was found to be 2.47 × 10⁻⁶ mol L⁻¹. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision. | Defines the lower limit for accurate concentration reporting. For Disperse Red 1, the LOQ was 8.22 × 10⁻⁶ mol L⁻¹. researchgate.net |